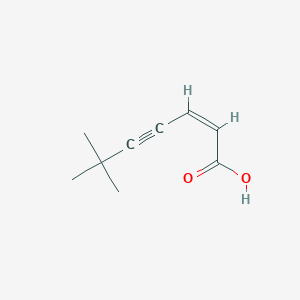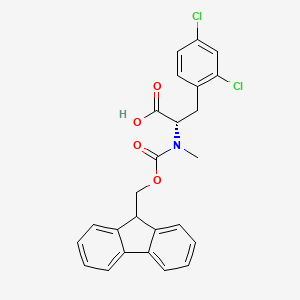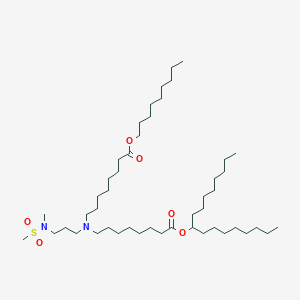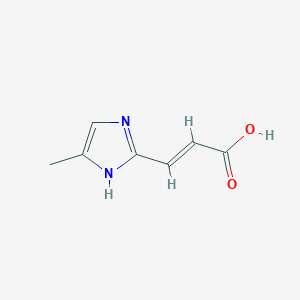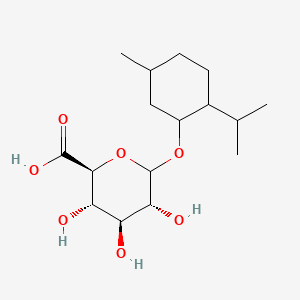
Menthol glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- As a biomarker, This compound can be detected in both plasma and urine following acute inhalation of menthol .
Menthol glucuronide: is a metabolite of , which is a principal component of peppermint oil.
Preparation Methods
- The synthetic routes for menthol glucuronide are not explicitly documented in the available sources. it is formed through the metabolism of menthol in the body.
- Industrial production methods may involve enzymatic glucuronidation or chemical synthesis, but specific details are not readily accessible.
Chemical Reactions Analysis
- Its formation primarily involves glucuronidation, where the hydroxyl group of menthol reacts with glucuronic acid to form the glucuronide.
- Common reagents include glucuronic acid and UDP-glucuronosyltransferases (UGTs).
- The major product is This compound itself.
Menthol glucuronide: does not undergo direct chemical reactions in the same way that primary functional groups do.
Scientific Research Applications
Chemistry: Used as a model compound for glucuronidation studies.
Biology: Investigated as a biomarker for assessing menthol exposure.
Medicine: Relevant in pharmacokinetic studies and drug metabolism research.
Industry: May be used in quality control or safety assessments of menthol-containing products.
Mechanism of Action
- Molecular targets and pathways are related to the enzymes involved in glucuronidation.
Menthol glucuronide: does not exert direct pharmacological effects. Instead, it reflects the metabolism of .
Comparison with Similar Compounds
- Similar compounds include other glucuronides formed from various xenobiotics and endogenous molecules.
Menthol glucuronide: is unique due to its specific formation from .
Remember that while This compound serves as a biomarker, its direct pharmacological activity is limited. Researchers primarily study it to understand menthol metabolism and exposure levels
Properties
Molecular Formula |
C16H28O7 |
|---|---|
Molecular Weight |
332.39 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H28O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h7-14,16-19H,4-6H2,1-3H3,(H,20,21)/t8?,9?,10?,11-,12-,13+,14-,16?/m0/s1 |
InChI Key |
CLJGMBYGTHRUNF-NALLFMOWSA-N |
Isomeric SMILES |
CC1CCC(C(C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate](/img/structure/B13352634.png)
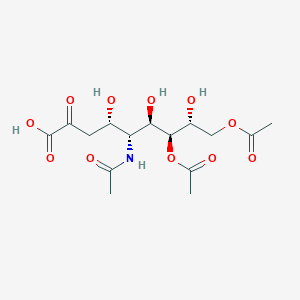

![4-Chloro-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13352646.png)
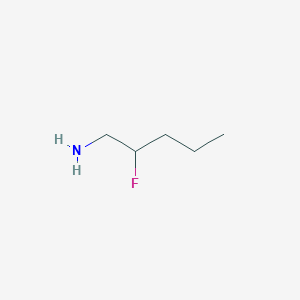
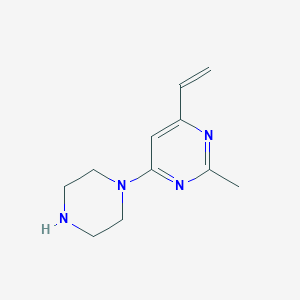
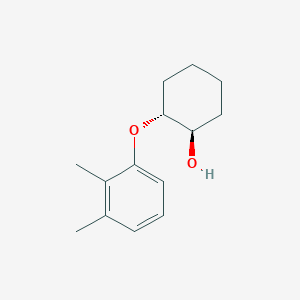
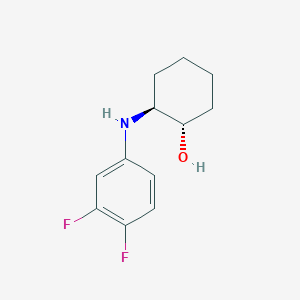
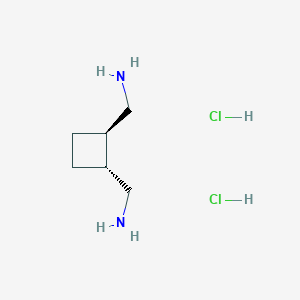
![Lithium benzo[d]thiazol-2-yltriisopropoxyborate](/img/structure/B13352688.png)
